molecular formula C21H18BrNO5S B3001372 6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one CAS No. 421569-56-4

6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

Cat. No.: B3001372
CAS No.: 421569-56-4
M. Wt: 476.34
InChI Key: SNLRIJFJXTZUAN-UHFFFAOYSA-N
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Description

The compound 6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a brominated coumarin derivative featuring a thiazolidine ring substituted with a 2,5-dimethoxyphenyl group. This compound belongs to a class of heterocyclic hybrids studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

6-bromo-3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO5S/c1-26-14-4-6-18(27-2)15(11-14)20-23(7-8-29-20)19(24)16-10-12-9-13(22)3-5-17(12)28-21(16)25/h3-6,9-11,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLRIJFJXTZUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions:

    Bromination: The chromenone core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Thiazolidine Formation: The thiazolidine ring is formed by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Coupling Reaction: The brominated chromenone is then coupled with the thiazolidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Dimethoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom on the chromenone core can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a chromenone core substituted with a thiazolidine moiety and a dimethoxyphenyl group. The synthesis typically involves the reaction of 2H-chromen-2-one derivatives with thiazolidine carbonyl compounds under specific conditions to yield the desired product. Various synthetic routes have been explored, focusing on optimizing yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-bromo derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of the cell cycle .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that 6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one may possess anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Cancer Therapy

Given its anticancer properties, this compound is being investigated as a potential lead for developing novel anticancer agents. Its ability to target multiple pathways involved in tumor growth makes it a candidate for combination therapies .

Infectious Diseases

The antimicrobial activity suggests that this compound could be developed into new antibiotics or antifungal agents, particularly in an era of increasing antibiotic resistance .

Chronic Inflammatory Conditions

The anti-inflammatory effects open avenues for its use in managing chronic inflammatory conditions such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

StudyFocusFindings
Bhattacharyya et al. (2020)Synthesis and Anticancer ActivityReported significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity .
Recent Review (2023)Antimicrobial PropertiesDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) lower than standard antibiotics .
Pharmacological Study (2021)Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in treated macrophages, highlighting potential for chronic inflammation treatment .

Mechanism of Action

The mechanism of action of 6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine and thiazolidine moieties could facilitate binding to specific molecular targets, while the chromenone core might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituents on both the coumarin core and the thiazolidine ring. Key comparisons include:

Compound Name Substituent on Coumarin Thiazolidine/Thiazole Substituent Key Features
Target Compound 6-Bromo 2-(2,5-Dimethoxyphenyl) Enhanced electron density due to two methoxy groups; potential for H-bonding
6-Bromo-3-(2-(4-(Dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one 6-Bromo 2-(4-Dimethylaminophenyl) Electron-donating dimethylamino group; may improve solubility and receptor binding
6-Bromo-3-(2-(4-Methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one 6-Bromo 2-(4-Methoxyphenyl) Single methoxy group; reduced steric hindrance compared to dimethoxy analogs
6-Bromo-3-{2-[2-(Diphenylmethylene)hydrazinyl]-1,3-thiazol-5-yl}-2H-chromen-2-one 6-Bromo Thiazole with diphenylmethylene hydrazine Thiazole instead of thiazolidine; planar geometry influences crystal packing

Key Observations :

  • Steric Considerations: The dimethoxy substitution may increase steric bulk, affecting molecular conformation and binding pocket accessibility compared to monosubstituted analogs .
  • Hydrogen Bonding : The thiazolidine ring’s carbonyl group and methoxy oxygen atoms facilitate hydrogen bonding, as observed in crystal structures of related compounds .
Physicochemical Properties
  • Molecular Weight and Solubility : The target compound (MW ≈ 490 g/mol) is heavier than its 4-methoxyphenyl analog (MW 446.31 g/mol) , likely reducing aqueous solubility.
  • Acidity (pKa) : The predicted pKa of −2.44 for the 4-methoxyphenyl analog suggests strong acidity due to the coumarin carbonyl; the target compound’s dimethoxy groups may slightly increase electron density, raising pKa.
  • Thermal Stability : Boiling points for analogs range from 684°C (predicted) for 4-methoxyphenyl derivatives ; the target compound’s stability may differ due to increased aromatic substitution.

Biological Activity

6-Bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a chromenone moiety linked to a thiazolidine derivative. The presence of a bromine atom and dimethoxyphenyl group contributes to its unique reactivity and biological interactions.

Research indicates that compounds similar to this compound can influence various biological pathways:

  • Cell Proliferation and Apoptosis : The compound may modulate signaling pathways associated with cell growth and programmed cell death, making it a candidate for cancer therapy.
  • Tyrosinase Inhibition : Analogous compounds have shown effectiveness in inhibiting tyrosinase activity, which is crucial for melanin production in skin cells. This suggests potential applications in dermatological treatments .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Studies have demonstrated that derivatives containing thiazolidine rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against tumor cells, indicating promising antitumor properties .

Antioxidant Properties

Compounds related to this structure have displayed strong antioxidant activities, reducing reactive oxygen species (ROS) levels in cellular models. This property is essential for mitigating oxidative stress-related diseases .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies where it effectively reduced tyrosinase activity, suggesting applications in skin lightening and anti-aging formulations .

Case Studies and Research Findings

StudyFindingsCell Line TestedIC50 Value
Study 1Significant cytotoxicity observedJurkat cells1.61 µg/mL
Study 2Effective tyrosinase inhibitionB16F10 melanoma cellsNot specified
Study 3Antioxidant effects measured through ROS reductionVarious cell linesNot specified

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